molecular formula C15H10BrIO3 B11547931 2-(4-Bromophenyl)-2-oxoethyl 4-iodobenzoate

2-(4-Bromophenyl)-2-oxoethyl 4-iodobenzoate

Cat. No.: B11547931
M. Wt: 445.05 g/mol
InChI Key: LUNPIDCEVBBUDJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 4-iodobenzoate is an organic compound that features both bromine and iodine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-iodobenzoate typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzyl alcohol, which is then oxidized to 4-bromobenzaldehyde. The aldehyde is subjected to a Wittig reaction to form the corresponding alkene, which is subsequently oxidized to yield 4-bromophenylacetic acid. This acid is then esterified with 4-iodobenzoic acid under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 4-iodobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 4-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-iodobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 4-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. This dual halogenation provides versatility in synthetic applications and potential for unique interactions in biological systems.

Properties

Molecular Formula

C15H10BrIO3

Molecular Weight

445.05 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-iodobenzoate

InChI

InChI=1S/C15H10BrIO3/c16-12-5-1-10(2-6-12)14(18)9-20-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2

InChI Key

LUNPIDCEVBBUDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(C=C2)I)Br

Origin of Product

United States

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